molecular formula C13H15N3 B1604676 5-(4-(Dimethylamino)phenyl)pyridin-2-amine CAS No. 503536-77-4

5-(4-(Dimethylamino)phenyl)pyridin-2-amine

Cat. No. B1604676
CAS RN: 503536-77-4
M. Wt: 213.28 g/mol
InChI Key: GQQZKJLMUQSQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Dimethylamino)phenyl)pyridin-2-amine is an organic compound that belongs to the class of dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of 5-(4-(Dimethylamino)phenyl)pyridin-2-amine consists of a pyridine ring attached to a phenyl ring through a nitrogen atom. The phenyl ring has a dimethylamino group attached to it .


Physical And Chemical Properties Analysis

The molecular formula of 5-(4-(Dimethylamino)phenyl)pyridin-2-amine is C13H15N3, and its molecular weight is 213.28 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available.

Scientific Research Applications

Macrocyclic Pyridyl Polyoxazoles

Pyridyl polyoxazoles, including derivatives with a 2-(dimethylamino)ethyl chain attached to the 5-position of the phenyl ring, have been identified as selective G-quadruplex stabilizers with notable cytotoxic activity and potential anticancer properties. These compounds have shown efficacy in vitro and in vivo against human breast cancer xenografts in mice, correlating their ability to stabilize G-quadruplex DNA with cytotoxicity in human tumor cell lines (Blankson et al., 2013).

Synthesis of Chromeno Pyridin-5-one Derivatives

A series of mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives, including compounds with 4-(2-(dimethylamino)vinyl) substituents, have been synthesized. These compounds offer a simple, mild, and environmentally friendly synthesis pathway, showcasing the versatility of the 5-(4-(Dimethylamino)phenyl)pyridin-2-amine structure in chemical synthesis (Kibou et al., 2016).

Fluorescent Probes for Carbon Dioxide Detection

Novel fluorescent probes based on tertiary amine moieties, including 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, have been developed for the quantitative detection of low levels of carbon dioxide. These compounds exhibit an aggregation-enhanced emission feature and have shown promise for selective, real-time, and quantitative detection of CO2, potentially applicable in biological and medical settings (Wang et al., 2015).

Nucleophilic and Hydrogen Bonding Catalysis

4-(Dimethylamino)pyridine (DMAP) derivatives have been utilized in asymmetric nucleophilic catalysis. This innovative approach has demonstrated effectiveness in various processes, including the kinetic resolution of amines, highlighting the chemical versatility and potential applications of dimethylamino-substituted compounds in catalysis (De et al., 2009).

Photophysical Properties of Borondipyrromethene Analogues

Studies on the photophysical properties of borondipyrromethene analogues, including compounds with tertiary amine groups like 8-(4-N,N-dimethylaminophenyl), have revealed insights into fluorescence behavior in different solvents. These findings contribute to the understanding of charge transfer mechanisms in fluorescent compounds and their potential applications in imaging and sensing technologies (Qin et al., 2005).

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately . The compound should be stored in a dry place and kept away from sources of ignition .

properties

IUPAC Name

5-[4-(dimethylamino)phenyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16(2)12-6-3-10(4-7-12)11-5-8-13(14)15-9-11/h3-9H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQZKJLMUQSQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648056
Record name 5-[4-(Dimethylamino)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Dimethylamino)phenyl)pyridin-2-amine

CAS RN

503536-77-4
Record name 5-[4-(Dimethylamino)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(Dimethylamino)phenyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-(Dimethylamino)phenyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-(4-(Dimethylamino)phenyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-(4-(Dimethylamino)phenyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-(4-(Dimethylamino)phenyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-(4-(Dimethylamino)phenyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.